molecular formula C14H11NO2S B7831497 [2-(2-thienyl)-1H-indol-1-yl]acetic acid

[2-(2-thienyl)-1H-indol-1-yl]acetic acid

Cat. No.: B7831497
M. Wt: 257.31 g/mol
InChI Key: UTNLXIUQERIORE-UHFFFAOYSA-N
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Description

[2-(2-Thienyl)-1H-indol-1-yl]acetic acid is a heterocyclic compound featuring an indole core substituted at the 1-position with an acetic acid group and at the 2-position with a thiophene (thienyl) ring. This compound belongs to a broader class of 1H-indole-1-yl acetic acid derivatives, which are studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-modulating effects .

Properties

IUPAC Name

2-(2-thiophen-2-ylindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c16-14(17)9-15-11-5-2-1-4-10(11)8-12(15)13-6-3-7-18-13/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNLXIUQERIORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

2-(1H-Indol-1-yl)acetic Acid
  • Structure : Lacks substituents on the indole ring except for the acetic acid group at the 1-position.
  • Applications : Serves as a precursor in synthesizing hydroxyalkyl derivatives (e.g., antibacterial agents) and is incorporated into GPR40 agonists for diabetes treatment .
  • Key Data : LogPow (lipophilicity) values for its derivatives range from 1.15 to 5.4, indicating tunable solubility profiles .
2-(3-Formyl-1H-indol-1-yl)acetic Acid
  • Structure : Features a formyl group at the 3-position of the indole ring.
  • Applications: Acts as an intermediate in synthesizing antiproliferative agents via Knoevenagel condensations. The formyl group enables further functionalization (e.g., conjugation with amines) .
2-(6-Chloro-1H-indol-1-yl)acetic Acid
  • Structure : Contains a chlorine substituent at the 6-position.
  • Properties : Molecular weight = 209.63 g/mol; CAS 943654-33-7. The electron-withdrawing chlorine atom may enhance metabolic stability compared to the thienyl analog .
2-Methyl-3-Indoleacetic Acid
  • Structure : Methyl group at the 2-position and acetic acid at the 3-position.
  • Applications : A plant growth hormone analog; structural differences (acetic acid at 3-position) limit direct comparison but highlight the significance of substitution patterns .
Anticancer Activity
  • Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate : Demonstrates antitumor activity due to the 4-nitrobenzoyl group, which may act as a prodrug moiety. The 3-position substitution contrasts with the 2-thienyl substitution in the target compound .
  • [2-(3-(2-Cyano-3-methoxy-3-oxoprop-1-en-1-yl)-1H-indol-1-yl)acetic Acid]: Exhibits antiproliferative effects via monocarboxylate transporter inhibition, underscoring the role of α,β-unsaturated carbonyl groups in bioactivity .
Antimicrobial Activity
  • N-(Hydroxyalkyl) Derivatives of Tris(1H-indol-3-yl)methylium Salts : Derived from 2-(1H-indol-1-yl)acetic acid, these compounds show potent antibacterial activity with low cytotoxicity, attributed to their cationic nature and lipophilic side chains .
Enzyme Modulation
  • 2-(5-(2-(7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)ethoxy)-1H-indol-1-yl)acetic Acid : A dual PPARγ/δ agonist, illustrating how bulky substituents (e.g., trifluoromethylbenzoisoxazole) enhance receptor binding .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) LogPow Key Applications Reference
[2-(2-Thienyl)-1H-indol-1-yl]acetic acid 2-Thienyl, 1-acetic acid 243.28* ~2.5 (est.) Under investigation N/A
2-(1H-Indol-1-yl)acetic acid None 189.22 1.15–5.4 Antibacterial agents
2-(6-Chloro-1H-indol-1-yl)acetic acid 6-Chloro, 1-acetic acid 209.63 ~1.8 (est.) Drug intermediate
2-(3-Formyl-1H-indol-1-yl)acetic acid 3-Formyl, 1-acetic acid 217.20 ~1.5 (est.) Antiproliferative agents

*Calculated based on molecular formula C₁₄H₁₁NO₂S.

Key Research Findings and Trends

Substituent Position Dictates Activity : The 2-thienyl group in this compound may enhance π-π stacking interactions in biological systems compared to electron-withdrawing groups (e.g., nitro or chloro) .

Lipophilicity vs. Solubility : Derivatives with lower LogPow (e.g., 2-(1H-indol-1-yl)acetic acid, LogPow = 1.15) exhibit better aqueous solubility, whereas bulkier groups (e.g., 8e, LogPow = 5.4) may improve membrane permeability .

Synthetic Versatility : The acetic acid moiety enables easy derivatization into esters, hydrazides, and hydroxyalkyl derivatives, facilitating structure-activity relationship (SAR) studies .

Preparation Methods

Friedel-Crafts Alkylation of Indole Derivatives

The foundational route involves Friedel-Crafts alkylation to attach the thienyl moiety to the indole core. In a representative procedure, indole undergoes electrophilic substitution with 2-thienylacetyl chloride in the presence of Lewis acids such as AlCl₃. This method, adapted from analogous indole functionalization strategies, typically proceeds at 0–5°C in anhydrous dichloromethane, yielding 2-(2-thienyl)-1H-indole intermediates. Subsequent N-alkylation with chloroacetic acid derivatives introduces the acetic acid sidechain.

For example, treatment of 2-(2-thienyl)-1H-indole with ethyl chloroacetate in toluene under reflux conditions for 12 hours produces the ethyl ester precursor, which is hydrolyzed to the target acid using NaOH in ethanol. This two-step sequence achieves moderate yields (55–65%) but requires rigorous purification to remove unreacted starting materials.

Direct Acetylation via Chloroacetyl Chloride

An alternative pathway employs chloroacetyl chloride as the acetylating agent. Indole derivatives react with chloroacetyl chloride in toluene at 60°C, forming 2-chloro-1-(indolin-1-yl)ethanone intermediates. These intermediates are then coupled with 2-thienylmagnesium bromide in a Grignard reaction, followed by acid-catalyzed hydrolysis to yield the acetic acid derivative. While this method avoids multi-step functionalization, competing side reactions at the indole N–H position often limit yields to 40–50%.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation Reactions

Microwave irradiation significantly enhances the efficiency of thienoindole formation. A protocol adapted from Suzuki-Miyaura cross-coupling involves reacting 2-bromothiophene with o-nitrophenylboronic acid under microwave conditions (150°C, 20 minutes), achieving 85% conversion to 2-(2-thienyl)nitrobenzene. Subsequent reductive cyclization using iron powder in acetic acid under microwave irradiation (100°C, 15 minutes) yields the indole-thiophene hybrid core.

The acetic acid moiety is introduced via nucleophilic substitution: the indole nitrogen is alkylated with ethyl bromoacetate in DMF at 80°C for 2 hours, followed by saponification with KOH in ethanol. Microwave-assisted steps reduce total synthesis time from 48 hours to under 4 hours, with overall yields improving to 70–75%.

Catalytic Coupling Strategies

Palladium-Catalyzed Cross-Coupling

Palladium catalysis enables regioselective coupling of thiophene and indole subunits. A one-pot procedure combines 2-iodothiophene with 1H-indole-1-acetic acid ethyl ester in the presence of Pd(OAc)₂ (5 mol%), Xantphos ligand, and Cs₂CO₃ in DMF at 120°C. This method directly forms the C–C bond between the thienyl and indole groups, bypassing intermediate isolation. After 12 hours, the ethyl ester is hydrolyzed with aqueous HCl to afford the target acid in 78% yield.

Copper-Mediated Ullmann-Type Reactions

Copper(I) iodide catalyzes the coupling of 2-thienylboronic acid with 1H-indole-1-acetic acid bromide in DMSO at 100°C. This method, while less efficient than palladium catalysis (yields: 60–65%), offers cost advantages for large-scale synthesis. Side products, including homo-coupled thiophene dimers, are minimized using 1,10-phenanthroline as a stabilizing ligand.

Advanced Functionalization Techniques

Lawesson’s Reagent-Mediated Thiophene Ring Formation

Lawesson’s reagent (LR) facilitates the cyclization of indoline-2-thione derivatives into thieno[2,3-b]indoles. In a modified approach, indoline-2-thione reacts with 2-thienylacetyl chloride in acetonitrile under LR catalysis (2 equiv, 80°C, 6 hours). The resulting thienoindole is alkylated with bromoacetic acid in the presence of K₂CO₃, achieving 68% yield after recrystallization.

Reductive Amination for Sidechain Introduction

Reductive amination offers an alternative route to install the acetic acid group. 2-(2-Thienyl)-1H-indole-3-carbaldehyde is condensed with glycine methyl ester using NaBH₃CN as the reducing agent in methanol. Hydrolysis of the methyl ester with LiOH yields the target acid with 72% overall efficiency.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, scalability, and practicality:

MethodYield (%)Temperature (°C)Time (h)Key AdvantageLimitation
Friedel-Crafts Alkylation55–6560–8024Low costLow regioselectivity
Microwave Synthesis70–75100–1504Rapid synthesisSpecialized equipment required
Palladium Catalysis7812012High selectivityExpensive catalysts
Lawesson’s Reagent68806Single-step cyclizationToxicity of LR

Q & A

Q. What are the common synthetic routes for [2-(2-thienyl)-1H-indol-1-yl]acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions. A general approach includes:

Indole Functionalization : Introduce the thienyl group at the indole’s 2-position via cross-coupling (e.g., Suzuki-Miyaura) using a palladium catalyst .

Acetic Acid Sidechain Attachment : Alkylation of the indole nitrogen using bromoacetic acid derivatives under basic conditions (e.g., NaH in DMF) .

Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) yields high-purity product .
Optimization Tips :

  • Control temperature (e.g., 0–25°C for alkylation to minimize side reactions).
  • Use anhydrous solvents (e.g., DMF) to enhance reaction efficiency .

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELXL for refinement, leveraging its robust algorithms for handling small-molecule data .
  • Key Parameters : Collect diffraction data at low temperature (e.g., 100 K) to reduce thermal motion artifacts. Validate hydrogen bonding networks using SHELXPRO’s graphical interface .

Advanced Research Questions

Q. How can researchers design experiments to study the interactions of this compound with biological targets?

Methodological Answer:

  • In Vitro Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for enzymes/receptors. For example, monitor fluorescence changes upon binding to tryptophan-rich proteins .
  • Molecular Docking : Employ software like AutoDock Vina with the compound’s SMILES string (e.g., derived from structural analogs in ) to predict binding poses to targets like cyclooxygenase-2 .
  • NMR Titration : Track chemical shift perturbations in 1H^1H-NMR spectra when titrating the compound into a protein solution .

Q. How can contradictions in reported biological activity data for indole-acetic acid derivatives be resolved?

Methodological Answer:

  • Variable Analysis : Compare experimental conditions (e.g., cell lines, assay pH, solvent DMSO% in vs. 7).
  • Structural Confirmation : Verify compound purity via HPLC and 1H^1H-NMR (e.g., δ 5.01 ppm for -CH2_2-COOH in ) to rule out degradation products.
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate data and identify outliers .

Q. What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 to predict electrophilic/nucleophilic sites .
  • Reactivity Descriptors : Use the Fukui function to identify atoms prone to nucleophilic attack (e.g., sulfur in the thienyl group) .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to assess stability in aqueous vs. organic media .

Q. How does this compound compare structurally and functionally to related indole derivatives?

Comparative Analysis Table :

Compound NameKey Structural FeaturesUnique Functional Properties
[2-(4-Iodo-1H-indol-3-yl)acetic acid]()Iodo substituent at indole 4-positionEnhanced halogen bonding in crystallography
[2-(1-Allyl-1H-indol-3-yl)acetic acid]()Allyl group at N1Potential for radical polymerization
[2-(7-Ethyl-1H-indol-3-yl)acetic acid]()Ethyl group at indole 7-positionImproved lipid solubility for CNS studies

Q. Methodological Insight :

  • Use comparative SAR (Structure-Activity Relationship) studies to correlate substituents (e.g., thienyl vs. ethyl) with bioactivity .

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